Etozolin hydrochloride
CAS No.: 53-90-7
Cat. No.: VC0122486
Molecular Formula: C₁₃H₂₁ClN₂O₃S
Molecular Weight: 320.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53-90-7 |
|---|---|
| Molecular Formula | C₁₃H₂₁ClN₂O₃S |
| Molecular Weight | 320.84 |
| IUPAC Name | ethyl (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate;hydrochloride |
| Standard InChI | InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9-; |
| SMILES | CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C.Cl |
Introduction
Chemical Structure and Properties
Etozolin hydrochloride is classified as a 2-methylenethiazolidone, a heterocyclic compound with diuretic and choleretic properties. The compound features a thiazolidine ring system with specific functional groups that contribute to its pharmacological activity.
Molecular Characteristics
The basic chemical information for etozolin hydrochloride is summarized in the following table:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁ClN₂O₃S |
| Molecular Weight | 320.84 g/mol |
| Stereochemistry | Racemic mixture |
| Defined Stereocenters | One of one defined |
| E/Z Centers | One |
| Charge | 0 |
The compound is derived from the parent compound etozolin ((-)-Etozolin), with the addition of hydrochloride to form the salt .
IUPAC Nomenclature and Identifiers
Etozolin hydrochloride is formally known as ethyl (2Z)-2-[(5R)-3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene]acetate;hydrochloride . The compound can be identified through various chemical identifiers:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9-;/t13-;/m1./s1 |
| InChIKey | AOHAFCXGDWOODX-CIONHTPMSA-N |
| SMILES | CCOC(=O)/C=C\1/N(C(=O)C@@HN2CCCCC2)C.Cl |
| CAS Registry Number | 53-90-7 |
| UNII | 92BYI8Y56J |
Physical Properties
Etozolin hydrochloride presents as crystalline material with specific physical characteristics:
| Property | Value |
|---|---|
| Melting Point | 158-159°C |
| Physical Form | Crystals |
| Solubility | Soluble in methanol |
The free base form (etozolin) has a melting point of 140°C and displays UV absorption maxima at 283 and 243 nm (log ε 4.32, 4.0) in methanol .
Pharmacological Classification and Mechanism of Action
Pharmacological Class
Etozolin hydrochloride belongs to the loop diuretic class of medications. It was marketed in Europe under various brand names including Diulozin, Elkapin, and Etopinil .
Mechanism of Action
What distinguishes etozolin from other loop diuretics is its additional choleretic properties, which enhance bile flow and contribute to its pharmacological profile .
Therapeutic Applications
Clinical Indications
Etozolin hydrochloride has been primarily utilized for:
These applications align with its primary pharmacological action as a loop diuretic, which effectively reduces fluid volume and blood pressure through increased diuresis.
Dosage and Administration
Based on clinical guidance, the recommended posology for etozolin hydrochloride was:
| Parameter | Value |
|---|---|
| Recommended Dose | 200 mg/day |
| Route of Administration | Oral |
| Formulation | Tablet |
This dosing regimen was established through clinical trials to balance efficacy and safety profiles .
Pharmacokinetics and Metabolism
Research Findings
In Vitro Studies
Laboratory investigations have provided insights into the pharmacodynamic effects of etozolin beyond its diuretic properties. In isolated guinea-pig aorta rings, etozolin demonstrated concentration-dependent effects:
| Concentration | Effect |
|---|---|
| 10 μM - 1 mM | Inhibition of noradrenaline- and histamine-induced contractions |
| 1 nM - 0.1 μM | Inhibition of serotonin-induced contractions |
These findings suggest potential vasodilatory effects that may contribute to its antihypertensive properties through multiple mechanisms .
Toxicology Studies
Toxicological evaluations have established safety parameters for etozolin, with the following LD50 values reported:
| Species | Route | LD50 (mg/kg) |
|---|---|---|
| Male mice | Intraperitoneal | 1210 |
| Male rats | Intraperitoneal | 1575 |
| Male mice | Oral | 8670 |
| Female mice | Oral | 9360 |
| Male rats | Oral | 11040 |
| Female rats | Oral | 10250 |
These data demonstrate a relatively favorable safety profile with substantially higher tolerability when administered orally compared to parenteral routes .
Analogues and Derivatives
Etozolin-d3 Hydrochloride
A deuterated form of etozolin hydrochloride, known as etozolin-d3 hydrochloride, has been developed primarily for research applications. This compound incorporates deuterium atoms in place of specific hydrogen atoms, facilitating more effective tracking of metabolic pathways in pharmacokinetic studies.
| Parameter | Value |
|---|---|
| Molecular Formula | C13H18D3N2O3S.HCl |
| Molecular Weight | 323.85 g/mol |
| Primary Use | Pharmacokinetic and metabolic research |
Ozolinone (Free Acid Derivative)
Ozolinone, the active metabolite of etozolin, represents another important derivative:
| Parameter | Value |
|---|---|
| Molecular Formula | C11H16N2O3S |
| Molecular Weight | 256.32 g/mol |
| Alternative Name | Free acid derivative of etozolin |
| Manufacturer Code | Gödecke 3282 |
This metabolite contributes significantly to the pharmacological effects observed following etozolin administration .
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